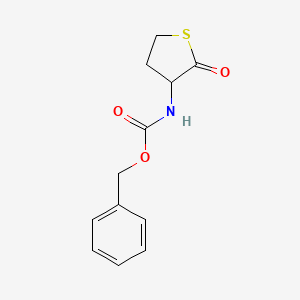
benzyl N-(2-oxothiolan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(2-oxothiolan-3-yl)carbamate is an organic compound with the molecular formula C12H13NO3S. It is a derivative of carbamic acid and contains a thiolane ring, which is a five-membered ring with a sulfur atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl N-(2-oxothiolan-3-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 2-oxothiolan-3-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(2-oxothiolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(2-oxothiolan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Wirkmechanismus
The mechanism of action of benzyl N-(2-oxothiolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thiolane ring and carbamate group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler analog without the thiolane ring.
Benzyl N-(2-oxooxetan-3-yl)carbamate: Contains an oxetane ring instead of a thiolane ring.
Benzyl N-(3-oxobutan-2-yl)carbamate: Contains a butanone group instead of a thiolane ring .
Uniqueness
Benzyl N-(2-oxothiolan-3-yl)carbamate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
38869-96-4 |
|---|---|
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
benzyl N-(2-oxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C12H13NO3S/c14-11-10(6-7-17-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
InChI-Schlüssel |
XGFIYNWPCHLLAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



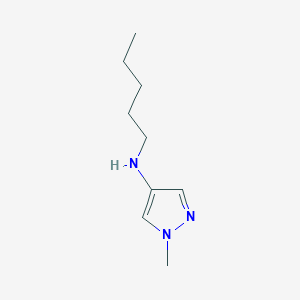
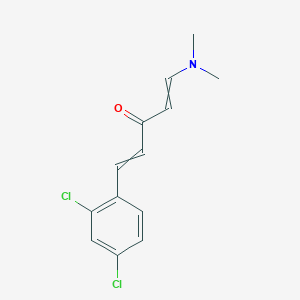
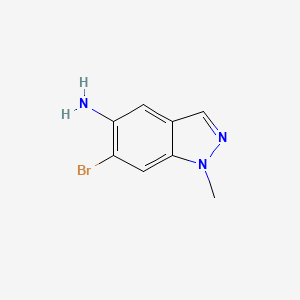
![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731443.png)
![2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B11731450.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)
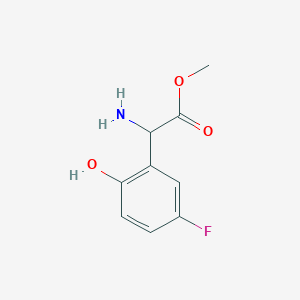

![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)
![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)

